2-Methyl-1-(pyridin-2-yl)propan-2-amine dihydrochloride
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Overview
Description
“2-Methyl-1-(pyridin-2-yl)propan-2-amine dihydrochloride” is a chemical compound with the molecular formula C9H16Cl2N2 . It is a solid substance and is also known as "(2-Methyl-1-pyridin-2-ylpropyl)amine dihydrochloride" .
Molecular Structure Analysis
The molecular weight of “this compound” is 223.14 . The InChI key is WQMCWVFMBPRHJX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical form of “this compound” is solid . It has a molecular weight of 223.14 . The storage temperature is normal and it should be kept in a dark place, sealed in dry .Scientific Research Applications
Pharmaceutical Research
This compound is utilized in the synthesis of various pharmaceutical agents. Its structure is conducive to forming stable salts and can act as an intermediate in the development of drugs aimed at treating a range of conditions. For instance, derivatives of this compound have been explored for their potential anti-fibrotic activity, showing promise in cellular models .
Agricultural Chemistry
This compound has applications in the design and synthesis of agrochemicals. Its structural motif is found in molecules that exhibit fungicidal activity. For example, pyrimidinamine derivatives containing the pyridin-2-yl moiety have shown effectiveness against certain plant pathogens .
Safety and Hazards
properties
IUPAC Name |
2-methyl-1-pyridin-2-ylpropan-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-9(2,10)7-8-5-3-4-6-11-8;;/h3-6H,7,10H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIGQTDIRBXTRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=N1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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